ETHYL 2-[(4-CHLOROPHENYL)(HYDROXY)METHYL]PROP-2-ENOATE
Overview
Description
ETHYL 2-[(4-CHLOROPHENYL)(HYDROXY)METHYL]PROP-2-ENOATE is a chemical compound with the molecular formula C12H13ClO3 and a molecular weight of 240.68 g/mol . This compound is known for its unique structure, which includes a chlorophenyl group, a hydroxy group, and a prop-2-enoate moiety. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of ETHYL 2-[(4-CHLOROPHENYL)(HYDROXY)METHYL]PROP-2-ENOATE typically involves the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation followed by an intramolecular cyclization to form the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
ETHYL 2-[(4-CHLOROPHENYL)(HYDROXY)METHYL]PROP-2-ENOATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
ETHYL 2-[(4-CHLOROPHENYL)(HYDROXY)METHYL]PROP-2-ENOATE is utilized in various scientific research fields:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Mechanism of Action
The mechanism of action of ETHYL 2-[(4-CHLOROPHENYL)(HYDROXY)METHYL]PROP-2-ENOATE involves its interaction with specific molecular targets and pathways. The compound’s chlorophenyl group can interact with various enzymes and receptors, potentially inhibiting or activating specific biological processes. The hydroxy group may also play a role in its reactivity and binding affinity .
Comparison with Similar Compounds
ETHYL 2-[(4-CHLOROPHENYL)(HYDROXY)METHYL]PROP-2-ENOATE can be compared with similar compounds such as:
ETHYL 2-[(2-CHLOROPHENYL)(HYDROXY)METHYL]PROP-2-ENOATE: This compound has a similar structure but with the chlorine atom in a different position, leading to different chemical and biological properties.
ETHYL 2-[(4-BROMOPHENYL)(HYDROXY)METHYL]PROP-2-ENOATE: The bromine atom in place of chlorine can result in different reactivity and applications.
ETHYL 2-[(4-METHOXYPHENYL)(HYDROXY)METHYL]PROP-2-ENOATE:
Properties
IUPAC Name |
ethyl 2-[(4-chlorophenyl)-hydroxymethyl]prop-2-enoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO3/c1-3-16-12(15)8(2)11(14)9-4-6-10(13)7-5-9/h4-7,11,14H,2-3H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNHUQKFCUMXZJD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C)C(C1=CC=C(C=C1)Cl)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.